Diazoxide is a non-diuretic benzothiadiazine derivative that activates ATP-sensitive potassium channels. It is chemically related to thiazide diuretics but does not inhibit carbonic anhydrase and does not have chloriuretic or natriuretic activity. Diazoxide is commonly used in the treatment of hyperinsulinaemic hypoglycemia due to its ability to inhibit insulin release. Diazoxide also exhibits hypotensive activity and reduces arteriolar smooth muscle and vascular resistance. When administered intravenously, diazoxide can be used to treat hypertensive emergencies; however, this specific form of diazoxide is no longer available in the US. Diazoxide is usually well tolerated, and some of its more common side effects include fluid retention and electrolyte disturbances. In September 2015, the FDA issued a safety alert regarding post-marketing reports of pulmonary hypertension occurring in infants and neonates.
Diazoxide is a benzothiadiazine derivate with antihypertensive and hyperglycemic activities. Diazoxide increases membrane permeability to potassium ions in vascular smooth muscle, thereby stabilizing the membrane action potential and preventing vascular smooth muscle contraction; this results in peripheral vasodilatation and decreases in peripheral vascular resistance. This agent also inhibits insulin release by interacting with ATP-sensitive potassium channels of pancreatic islet beta-cells.
Diazoxide can cause developmental toxicity according to state or federal government labeling requirements.
A benzothiadiazine derivative that is a peripheral vasodilator used for hypertensive emergencies. It lacks diuretic effect, apparently because it lacks a sulfonamide group.
Diazoxide
CAS No.: 364-98-7
Cat. No.: VC21342540
Molecular Formula: C8H7ClN2O2S
Molecular Weight: 230.67 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 364-98-7 |
---|---|
Molecular Formula | C8H7ClN2O2S |
Molecular Weight | 230.67 g/mol |
IUPAC Name | 7-chloro-3-methyl-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide |
Standard InChI | InChI=1S/C8H7ClN2O2S/c1-5-10-7-3-2-6(9)4-8(7)14(12,13)11-5/h2-4H,1H3,(H,10,11) |
Standard InChI Key | GDLBFKVLRPITMI-UHFFFAOYSA-N |
SMILES | CC1=NS(=O)(=O)C2=C(N1)C=CC(=C2)Cl |
Canonical SMILES | CC1=NS(=O)(=O)C2=C(N1)C=CC(=C2)Cl |
Appearance | White to off-white crystalline powder |
Melting Point | 330ºC 330.5 °C |
Pharmacological Classification and Mechanism of Action
ATP-Sensitive Potassium Channel Activation
Diazoxide's primary mechanism of action involves activation of ATP-sensitive potassium (KATP) channels. It specifically targets the sulfonylurea receptor 1 (SUR1) subunit of KATP channels located on pancreatic beta cells . By enhancing membrane permeability to potassium ions, diazoxide promotes potassium efflux, resulting in hyperpolarization of the cell membrane .
Effects on Insulin Secretion
The hyperpolarization of beta cell membranes induced by diazoxide prevents calcium influx, which is essential for insulin release. Without sufficient intracellular calcium, the exocytosis of insulin granules is inhibited, thereby suppressing insulin secretion . This mechanism explains diazoxide's efficacy in treating hyperinsulinemic hypoglycemia, as it directly counters excessive insulin release that causes hypoglycemia .
Vasodilatory Effects
Beyond its effects on insulin secretion, diazoxide causes smooth muscle relaxation, leading to systemic and pulmonary vasodilation . This vasodilatory action reduces both arteriolar smooth muscle tone and vascular resistance, explaining its historical use in managing hypertensive emergencies . The compound preferentially affects arterioles with minimal impact on the venous system .
Molecular Targets
Diazoxide acts on multiple molecular targets that contribute to its pharmacological profile:
These multiple effectors explain the diverse physiological effects of diazoxide beyond glucose regulation, including its cardioprotective properties which have been more recently identified .
Clinical Applications
Management of Hyperinsulinemic Hypoglycemia
Diazoxide is indicated for the management of hypoglycemia due to hyperinsulinism associated with various conditions:
In adults:
In infants and children:
-
Leucine sensitivity
-
Islet cell hyperplasia
-
Nesidioblastosis
-
Extrapancreatic malignancy
-
Islet cell adenoma
It may be used preoperatively as a temporary measure, and postoperatively if hypoglycemia persists . Diazoxide represents the first-line pharmacological therapy for managing persistent hyperinsulinemic hypoglycemia in neonates and is the only medication currently recommended for this condition .
Emerging Application in Cardioprotection
More recent research has identified diazoxide as having powerful protective properties against cardiac ischemia. It mimics ischemic preconditioning, an intrinsic protective mechanism of the heart against ischemic injury . This cardioprotective effect may involve multiple molecular effectors and represents an area of ongoing research interest.
Pharmacokinetics and Pharmacodynamics
Metabolism and Elimination
Diazoxide undergoes metabolism in the liver through the oxidation of the 3-methyl group to hydroxymethyl and carboxy derivatives. This is followed by sulfate conjugation of the hydroxymethyl derivatives . The metabolites, along with some unchanged drug, are primarily excreted through the kidneys .
Half-life and Time Course
The plasma half-life of diazoxide following intravenous administration is approximately 28 ± 8.3 hours in adults . Limited data on oral administration revealed half-lives of 24 and 36 hours in two adults . In children aged four months to six years on long-term oral administration, the plasma half-life varies from 9.5 to 24 hours .
The hyperglycemic effect of diazoxide begins within an hour of administration and generally lasts no more than eight hours in individuals with normal renal function . The compound requires 72–96 hours to reach steady-state plasma concentrations .
Special Considerations
The half-life of diazoxide may be prolonged in:
Clearance is reported to be faster in females compared to males .
Dosage and Administration
Dosage Recommendations for Hyperinsulinemic Hypoglycemia
The Pediatric Endocrinology Society (PES) consensus guidelines recommend diazoxide at doses of 5–15 mg/kg/day, administered in 2 to 3 divided doses . The starting dose should be selected according to the suspected cause of hyperinsulinism:
-
Lower doses are preferred for neonates with suspected perinatal stress-induced hyperinsulinemic hypoglycemia and/or underlying cardiac disease
-
Doses greater than 15 mg/kg/day are associated with an increased risk of complications
In Japan, slightly lower dosages are recommended:
Clinical Practice Observations
A recent case series of 20 infants treated with diazoxide reported average dosages of 10 ± 3.7 mg/kg/day with a typical treatment duration of 44.9 ± 27.9 days . This is consistent with the PES consensus guidelines.
Formulation
Commercially available diazoxide oral suspension typically contains 50 mg of diazoxide per milliliter with a chocolate-mint flavor. The alcohol content is approximately 7.25%, and other ingredients include sorbitol solution, propylene glycol, various excipients, preservatives, and purified water .
Drug Interactions
Interactions with Diuretics
The concomitant administration of a benzothiazide diuretic may intensify the hyperglycemic and hyperuricemic effects of diazoxide . This interaction is clinically significant and should be monitored when both medications are used simultaneously.
Interactions Affecting Glucose Control
-
Diazoxide-induced hyperglycemia is reversed by the administration of insulin or tolbutamide
-
The inhibition of insulin release by diazoxide is antagonized by alpha-adrenergic blocking agents
-
In the presence of hypokalemia, the hyperglycemic effects of diazoxide are potentiated
Toxicity with Concomitant Medications
Toxicity of diazoxide is increased when administered at high dosages concomitantly with:
These observations from animal studies suggest potential for increased toxicity with certain combination therapies in humans.
Special Considerations and Experimental Findings
Animal Studies
Various animal studies have provided insights into diazoxide's effects:
-
The oral LD₅₀ of diazoxide in rats and mice are 980 mg/kg and 444 mg/kg, respectively
-
In multiple species (mouse, rat, rabbit, dog, pig, and monkey), oral administration of diazoxide leads to a rapid and transient rise in blood glucose levels
-
In rats given 400 mg/kg of diazoxide orally during subacute toxicity studies, growth retardation, edema, increases in liver and kidney weights, and adrenal hypertrophy were observed
-
Rats given doses up to 1080 mg/kg for three months developed hyperglycemia, increased liver weight, and increased mortality
-
Reproduction and teratology studies in different animal species suggest that diazoxide may interfere with normal fetal development, possibly due to the alteration of glucose metabolism
Cardioprotective Properties
Recent research has identified diazoxide as having powerful protective properties against cardiac ischemia. It mimics ischemic preconditioning, an intrinsic protective mechanism of the heart against ischemic injury . The cardioprotective effects may involve several potential effectors including KATP channels, suggesting multiple pathways through which diazoxide may confer cardioprotection .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume